molecular formula C19H19BrN4O3S B2760109 (Z)-N-(3-morpholino-4-(3-nitrophenyl)thiazol-2(3H)-ylidene)aniline hydrobromide CAS No. 1180040-49-6

(Z)-N-(3-morpholino-4-(3-nitrophenyl)thiazol-2(3H)-ylidene)aniline hydrobromide

Cat. No.: B2760109
CAS No.: 1180040-49-6
M. Wt: 463.35
InChI Key: ODWCYCODAUKWJW-BLTQDSCZSA-N
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Description

(Z)-N-(3-morpholino-4-(3-nitrophenyl)thiazol-2(3H)-ylidene)aniline hydrobromide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a thiazole ring, a morpholine group, and a nitrophenyl group, making it a versatile molecule for research and industrial purposes.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(3-morpholino-4-(3-nitrophenyl)thiazol-2(3H)-ylidene)aniline hydrobromide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and cellular processes. Its ability to interact with various biological targets makes it valuable for understanding biochemical pathways.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structural features may be exploited to develop new drugs with specific therapeutic effects.

Industry

In industrial applications, this compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(3-morpholino-4-(3-nitrophenyl)thiazol-2(3H)-ylidene)aniline hydrobromide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

    Introduction of the Morpholine Group: The thiazole intermediate is then reacted with morpholine in the presence of a suitable base, such as sodium hydride, to introduce the morpholine group.

    Nitration: The aromatic ring is nitrated using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group.

    Formation of the Ylidene Group: The final step involves the condensation of the nitrated thiazole intermediate with aniline in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) to form the ylidene structure.

    Hydrobromide Salt Formation: The compound is then converted to its hydrobromide salt by reacting with hydrobromic acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(3-morpholino-4-(3-nitrophenyl)thiazol-2(3H)-ylidene)aniline hydrobromide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.

    Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Potassium permanganate or chromium trioxide in acidic conditions.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Amino Derivatives: Reduction of the nitro group.

    Halogenated Derivatives: Substitution reactions on the aromatic rings.

Mechanism of Action

The mechanism of action of (Z)-N-(3-morpholino-4-(3-nitrophenyl)thiazol-2(3H)-ylidene)aniline hydrobromide involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to changes in cellular processes, making it useful for studying biochemical pathways and developing new therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-N-(3-morpholino-4-(2-nitrophenyl)thiazol-2(3H)-ylidene)aniline hydrobromide
  • (Z)-N-(3-morpholino-4-(4-nitrophenyl)thiazol-2(3H)-ylidene)aniline hydrobromide

Uniqueness

Compared to similar compounds, (Z)-N-(3-morpholino-4-(3-nitrophenyl)thiazol-2(3H)-ylidene)aniline hydrobromide stands out due to the position of the nitro group on the phenyl ring. This positional difference can significantly affect the compound’s reactivity and interaction with biological targets, making it a unique and valuable molecule for research and industrial applications.

Properties

IUPAC Name

3-morpholin-4-yl-4-(3-nitrophenyl)-N-phenyl-1,3-thiazol-2-imine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3S.BrH/c24-23(25)17-8-4-5-15(13-17)18-14-27-19(20-16-6-2-1-3-7-16)22(18)21-9-11-26-12-10-21;/h1-8,13-14H,9-12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODWCYCODAUKWJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1N2C(=CSC2=NC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-].Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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